Equivalent Cured Meat Color Stabilization Efficacy at Lower Cost: Sodium Erythorbate vs. Ascorbic Acid
In a direct head-to-head comparison using bone-in beef steaks packaged in high-oxygen modified atmosphere (80% O₂, 20% CO₂), sodium erythorbate demonstrated equivalent efficacy to ascorbic acid for inhibiting lumbar vertebrae discolouration (P > 0.05) [1]. Both reducing agents at 0.5%, 1.0%, or 1.5% (wt/wt) significantly improved vertebrae redness (a* value) compared with 0%, 0.05%, and 0.1% treatments (P < 0.05) [1]. This functional parity enables sodium erythorbate to serve as a cost-effective substitute for ascorbic acid without compromising color stabilization performance.
| Evidence Dimension | Cured meat color stabilization (vertebrae redness inhibition) |
|---|---|
| Target Compound Data | 0.5–1.5% (wt/wt) sodium erythorbate; significant improvement in redness (P < 0.05) vs. 0–0.1% controls |
| Comparator Or Baseline | Ascorbic acid at identical 0.5–1.5% (wt/wt) concentrations |
| Quantified Difference | No significant difference between sodium erythorbate and ascorbic acid (P > 0.05) |
| Conditions | Bone-in beef strip loins; 1.9-cm thick steaks; 80% O₂ / 20% CO₂ modified atmosphere packaging; 24 h display at 1°C; L*a*b* colorimetry |
Why This Matters
Procurement can substitute sodium erythorbate for ascorbic acid in meat curing with documented equivalent color stabilization, enabling formulation cost reduction without performance loss.
- [1] Comparison of ascorbic acid and sodium erythorbate: Effects on the 24 h display colour of beef lumbar vertebrae and longissimus lumborum packaged in high-oxygen modified atmospheres. Meat Science, 2007. FAO AGRIS Record 65def13db766d82b18ff4c46. View Source
